Cas no 1626335-84-9 (4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine)

4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
- NSNGBHIAPJTNNF-UHFFFAOYSA-N
-
- インチ: 1S/C14H19BClN3O2/c1-13(2)14(3,4)21-15(20-13)8-6-7-9(16)10-11(8)19(5)18-12(10)17/h6-7H,1-5H3,(H2,17,18)
- InChIKey: NSNGBHIAPJTNNF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(B2OC(C)(C)C(C)(C)O2)=C2C=1C(N)=NN2C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 407
- トポロジー分子極性表面積: 62.3
4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM210770-1g |
4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine |
1626335-84-9 | 97% | 1g |
$*** | 2023-03-31 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11597-5g |
4-chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine |
1626335-84-9 | 95% | 5g |
$2898 | 2023-09-07 | |
Chemenu | CM210770-1g |
4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine |
1626335-84-9 | 97% | 1g |
$1421 | 2021-08-04 |
4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine 関連文献
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amineに関する追加情報
Introduction to 4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine and Its Significance in Modern Chemical Biology
4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine, with the CAS number 1626335-84-9, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule represents a sophisticated blend of structural features that make it a valuable tool for the development of novel therapeutic agents. The presence of a chloro substituent, a methyl group, and a boronic acid ester moiety attached to an indazole core provides a unique chemical profile that has been exploited in various synthetic and biological applications.
The indazole scaffold is a well-known pharmacophore in medicinal chemistry, frequently encountered in drugs targeting neurological and cardiovascular diseases. The structural motif is characterized by a benzene ring fused to a pyrazole ring, which can exhibit diverse biological activities depending on the substituents present. In the case of 4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine, the chloro group at the 4-position and the methyl group at the 1-position contribute to its reactivity and potential biological effects. These substituents can influence both the electronic properties of the molecule and its interactions with biological targets.
The boronic acid ester functionality at the 7-position is particularly noteworthy as it serves as a key handle for cross-coupling reactions. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are among the most powerful tools in organic synthesis for constructing carbon-carbon bonds. This reaction is particularly valuable in drug discovery because it allows for the efficient assembly of complex molecular architectures from simpler precursors. The use of 4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine as a starting material or intermediate has enabled researchers to access a wide range of derivatives with tailored biological properties.
Recent advancements in synthetic methodologies have further highlighted the utility of this compound. The introduction of tetramethyltetrahydrofuran (TMTF) as a protecting group for boronic acids has improved the stability and handling of these compounds during synthetic procedures. This development has been particularly beneficial in multi-step syntheses where boronic acids might otherwise undergo undesirable side reactions. The robustness provided by TMTF has allowed for more efficient and scalable preparations of 4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-am ine, facilitating its use in industrial applications.
In terms of biological activity, 4-Chloro - 1 - methyl - 7 - ( 4 , 4 , 5 , 5 - tetramethyl - 1 , 3 , 2 - dioxaborolan - 2 - yl ) - 1 H - indazol - 3 - am ine has been investigated for its potential as an intermediate in the synthesis of bioactive molecules. While specific biological assays are not always reported for intermediates like this one, indazole derivatives have shown promise in various therapeutic areas. For instance, indazole-based compounds have been explored for their anti-inflammatory, anticancer, and antimicrobial properties. The structural features of 4-Chloro - 1 - methyl - 7 - ( 4 , 4 , 5 , 5 - tetramethyl - 1 , 3 , 2 - dioxaborlan - 2 - yl ) - 1 H - indazol - 3 - am ine suggest that it could be a precursor to molecules with similar activities.
The versatility of this compound is further underscored by its utility in fragment-based drug discovery (FBDD). FBDD is an approach that involves identifying small molecule fragments capable of binding to biological targets and then linking these fragments together to form more potent drugs. The ability to perform cross-coupling reactions on 4-Chloro - 1 - methyl - 7 - ( 4 , 4 , 5 , 5 - tetramethyl _ l , l _ dioxaborlan _ l _ yl ) _ l _ H _ indazol _ l _ l _ am ine allows researchers to rapidly generate libraries of derivatives that can be screened for binding affinity. This strategy has been successfully applied to targets such as kinases, proteases, and ion channels, which are often difficult to drug using traditional methods.
The integration of computational chemistry into drug discovery workflows has also enhanced the value of compounds like 4-Chloro-l-methyl-l-(l,l,-tetramethyldioxaborlan-l,yl)-lH-indazol-l,-amine. Molecular modeling techniques can predict how these molecules will interact with biological targets at the atomic level. By combining experimental data with computational insights, researchers can design more effective synthetic routes and optimize molecular properties for better bioactivity. For example, virtual screening can be used to identify which derivatives of this compound are most likely to bind tightly to a target protein, guiding subsequent experimental efforts.
The role of Suzuki-Miyaura cross-coupling reactions in pharmaceutical development cannot be overstated. These reactions have enabled the synthesis of countless drug candidates and commercial products due to their high efficiency and broad substrate scope. The boronic acid ester functionality in l-chloro-l-methyl-l-(l,l,-tetramethyldioxaborlan-l,yl)-lH-indazol-l,-amine makes it an ideal candidate for these transformations, allowing for the introduction of diverse functional groups at various positions on the indazole core. This flexibility is crucial for generating molecules with optimized pharmacokinetic profiles.
Future directions in the study of l-chloro-l-methyl-l-(l,l,-tetramethyldioxaborlan-l,yl)-lH-indazol-l,-amine may include exploring its use as a building block for more complex scaffolds or investigating its potential in combination therapies. The growing emphasis on polypharmacology—designing drugs that target multiple disease pathways simultaneously—may also drive interest in this type of versatile intermediate. By leveraging its reactivity and structural features, researchers could develop novel compounds that offer improved therapeutic outcomes.
In conclusion, l-chloro-l-methyl-l-(l,l,-tetramethyldioxaborlan-l,yl)-lH-indazol-l,-amine (CAS no: l62633584_9) represents an important asset in modern chemical biology and pharmaceutical research. Its unique structural composition enables diverse synthetic possibilities, while its functional groups make it suitable for exploring new biological activities. As synthetic methodologies continue to evolve and computational tools become more sophisticated, compounds like this one will undoubtedly play an increasingly significant role in drug discovery efforts worldwide.
1626335-84-9 (4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine) 関連製品
- 1017477-18-7(1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1314938-32-3(5-(Trifluoromethyl)thiophen-2-ol)
- 1873897-11-0(1-Oxaspiro[2.3]hexane-2-carboxylic acid, 4,4-dimethyl-2-propyl-, ethyl ester)
- 1989659-47-3(3-(1-tert-butoxycarbonylazetidin-3-yl)cyclobutanecarboxylic acid)
- 2680801-62-9(benzyl N-2-(2-hydroxyethoxy)pyridin-4-ylcarbamate)
- 898409-86-4(7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 1784820-63-8(Cyclopropanamine, 1-(3-bromo-5-methylphenyl)-)
- 1806197-16-9(2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol)
- 3106-67-0(4-(aminooxy)butanoic acid hydrochloride)
- 1804823-97-9(Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate)


